2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid

Description

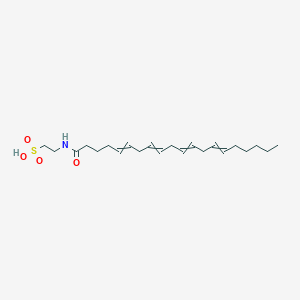

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid is a sulfonic acid derivative featuring an amide-linked arachidonoyl group. The compound’s structure comprises:

- Arachidonoyl moiety: A 20-carbon polyunsaturated fatty acid chain with four cis double bonds at positions 5, 8, 11, and 14, derived from arachidonic acid [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid] .

- Ethanesulfonic acid backbone: A sulfonic acid group (-SO3H) attached to an ethylamine linker, forming an amide bond with the arachidonoyl group .

Properties

Molecular Formula |

C22H37NO4S |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

2-(icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27) |

InChI Key |

YUNYSWCRLRYOPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Arachidonoyl Taurine can be synthesized through the reaction of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for N-Arachidonoyl Taurine are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl Taurine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.

Substitution: N-Arachidonoyl Taurine can participate in substitution reactions, particularly at the amino or sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of N-Arachidonoyl Taurine.

Reduction: Reduced forms of the compound with modified double bonds.

Substitution: Substituted derivatives with different functional groups attached to the amino or sulfonic acid groups.

Scientific Research Applications

Chemistry: It serves as a model compound for studying fatty acid conjugates and their interactions with biological molecules.

Mechanism of Action

N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRPV channels, particularly TRPV1 and TRPV4. These channels are non-selective cation channels that allow the influx of calcium ions into cells. Activation of TRPV1 by N-Arachidonoyl Taurine leads to increased calcium flux, which in turn modulates synaptic transmission and other cellular processes. The compound also interacts with other molecular targets, including ion channels involved in cardiac function .

Comparison with Similar Compounds

MES (2-(N-Morpholino)ethanesulfonic Acid)

Key Differences :

- MES lacks the polyunsaturated acyl chain, making it smaller and more water-soluble. Its morpholino group enhances buffering capacity at pH 6.1–7.5 .

- The target compound’s arachidonoyl group may confer affinity for lipid-binding proteins or membranes, unlike MES, which is inert in signaling pathways.

Anandamide (Arachidonoylethanolamide)

Key Differences :

- Anandamide’s ethanolamide group allows it to bind cannabinoid receptors (CB1/CB2), triggering neuromodulatory effects .

- The sulfonic acid group in the target compound may prevent membrane permeability, limiting receptor interactions compared to anandamide.

Arachidonic Acid and Omega-6 Derivatives

Key Differences :

- Arachidonic acid is esterified in phospholipids or oxidized to signaling eicosanoids. The target compound’s sulfonic acid group may enhance solubility but reduce enzymatic metabolism compared to esterified forms .

- Unlike arachidonic acid, the target compound cannot act as a substrate for cyclooxygenase or lipoxygenase pathways due to its amide and sulfonate groups.

Triglycerides Containing Arachidonic Acid

describes triglycerides (e.g., TAG(58:6)) with arachidonic acid esterified to glycerol.

Research Implications and Gaps

- Structural Insights: The sulfonic acid group differentiates the target compound from most endogenous arachidonic acid derivatives, suggesting unique solubility or charge-based interactions.

- Functional Hypotheses : Its structure may mimic lipid-signaling molecules but requires experimental validation for receptor binding or metabolic pathways.

- Data Limitations: No direct studies on the target compound were identified in the provided evidence; comparisons are inferred from related compounds.

Biological Activity

2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid is a derivative of icosa-5,8,11,14-tetraenoic acid, which has garnered attention due to its potential biological activities. This compound is involved in various biochemical pathways and exhibits properties that may influence cellular functions. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

- Molecular Formula : C20H32N1O4S

- Molecular Weight : 392.55 g/mol

- CAS Number : 506-32-1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Effects

- Neuroprotective Properties

- Role in Cellular Signaling

Table 1: Summary of Key Studies on Biological Activity

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cyclooxygenase (COX) : By competing with arachidonic acid for COX enzymes, the compound reduces the synthesis of inflammatory mediators.

- Activation of Cannabinoid Receptors : Its metabolites may interact with cannabinoid receptors, influencing pain perception and neuroinflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.